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Compound of Interest |

Compound Name: 2-Fluoro-4-isopropylpyridine
CAS No.: 111887-69-5
Cat. No.: B048191
. J

CAS Registry Number: 111887-69-5 (also referenced as 847234-97-9 in some libraries)
Chemical Formula: Cngcontent-ng-c1989010908=""_nghost-ng-c3017681703="" class="inline
ng-star-inserted">

H
FN Molecular Weight: 139.17 g/mol

Executive Summary & Application Context

2-Fluoro-4-isopropylpyridine is a specialized fluorinated heterocyclic building block. In
medicinal chemistry, it serves as a bioisostere for the commonly used 4-isopropylpyridine,
where the C-2 fluorine atom modulates basicity (pKa reduction) and enhances metabolic
stability against oxidative attack at the electron-deficient pyridine ring.

This guide provides the authoritative elemental analysis (EA) standards required to validate this
compound's identity and purity, specifically comparing it against its non-fluorinated precursor
and chlorinated analogs to demonstrate the discriminatory power of CHN analysis.

Elemental Analysis Data: Theoretical vs.
Experimental Standards
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For a Senior Application Scientist, the "performance” of a chemical building block is defined by
its purity and identity confirmation. The table below establishes the theoretical baselines and

the acceptable experimental tolerances (typically

) required for pharmaceutical-grade certification.

Acceptable Range (
Element Theoretical Mass % Detection Role

)

Primary scaffold
Carbon (C) 69.04% 68.64% — 69.44% ) )
confirmation.

Sensitive to solvent
Hydrogen (H) 7.24% 6.84% — 7.64% residues (e.g., water,
hexanes).

Critical for
) distinguishing from
Nitrogen (N) 10.06% 9.66% — 10.46% ]
non-nitrogenous

impurities.

Indirectly inferred in
. standard CHN;
Fluorine (F) 13.65% 13.25% — 14.05% ) )
directly measured via

F-analysis.

Technical Insight: As this compound is a liquid (bp 75°C at 15 mmHg), volatile solvent
entrapment is a common failure mode. An elevated Carbon value often indicates residual non-
polar solvents (e.g., Toluene), while elevated Hydrogen often signals moisture absorption due to

the pyridine nitrogen’s hygroscopicity.
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Comparative Analysis: Distinguishing Alternatives

In synthesis, this compound is often derived from 4-isopropylpyridine (via direct fluorination or
diazotization) or compared against the 2-chloro analog. Elemental analysis is the fastest
method to segregate these structural "alternatives” before investing in expensive NMR time.

Table 2: Comparative Discrimination Matrix
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Discriminati
Compound Formula % C % H % N .
on Logic
C
2-Fluoro-4-
isopropylpyrid H 69.04 7.24 10.06 Baseline.
ine (Target)

FN
High C/H/N.
The absence
of Fluorine
(mass 19)

4- c significantly
Isopropylpyri .

. propyipy H 29.29 915 1156 inflates the
dine mass % of C
(Precursor) N and N. A

C of >10%
makes EA
definitive.
Low C/N. The
heavy

C Chlorine

2-Chloro-4-

. . atom (mass
isopropylpyrid H 61.74 6.48 9.00 )

) 35.45) dilutes
ine (Analog)

CIN the C/N
percentages
significantly.
High N. The
loss of the

C isopropyl

2-Fluoro-4- propy
o group
methylpyridin ~ H 64.86 5.44 12.61 )
increases the
e (Homolog) ]

FN Nitrogen
mass
fraction.
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Validated Characterization Protocol

While EA provides bulk purity data, it must be cross-referenced with spectroscopic data for
structural certainty. The following protocol outlines the Self-Validating Workflow for certifying 2-
Fluoro-4-isopropylpyridine.

Step 1: Sample Preparation (Volatile Liquid Handling)

» Risk: Evaporation of the sample during weighing leads to mass drift and inaccurate %
values.

e Protocol: Use hermetically sealed tin capsules for liquid samples.
o Tare the tin capsule.
o Inject 1.5-2.5 mg of the liquid using a microsyringe.

o Cold Seal: Immediately cold-weld the capsule using a press. Do not heat dry, as the
compound (bp 75°C @ 15 mmHg) will volatilize.

Step 2: Orthogonal Validation (NMR)

If EA values fall within the Table 1 tolerance, confirm structure using the following literature-
validated NMR shifts (referenced to CDCI

):
e HNMR (CDCI

):

[¢]

8.12 (d, 1H, H-6 position)

[¢]

7.16 (distorted d, 1H, H-5 position)

[¢]

6.75 (s, 1H, H-3 position)

[¢]

2.92 (heptet, 1H, Isopropyl CH)

[¢]

1.25 (d, 6H, Isopropyl CH
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)

o Causality: The doublet at 8.12 ppm is characteristic of the proton adjacent to the pyridine
nitrogen, while the upfield shift of the H-3 proton (6.75 ppm) confirms the electron-donating
shielding effect of the isopropyl group counteracting the electron-withdrawing fluorine.

Decision Logic Visualization

The following diagram illustrates the logical workflow for validating synthesis batches of 2-
Fluoro-4-isopropylpyridine, integrating EA and NMR data points.
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Crude Synthesis Product

Run Elemental Analysis (CHN)

No (<65%)

FAIL: Solvent Contamination

PASS: Bulk Purity Confirmed (Check Ho%)

No (>75%)

Run 1H NMR (CDCI3)

No (Shift ~8.5)

VALIDATED REFERENCE STANDARD FAIL: Likely 4-1sopropylpyridine
2-Fluoro-4-isopropylpyridine (%C > 79%)

Click to download full resolution via product page
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Figure 1: Decision tree for validating fluorinated pyridine derivatives using EA and NMR
checkpoints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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